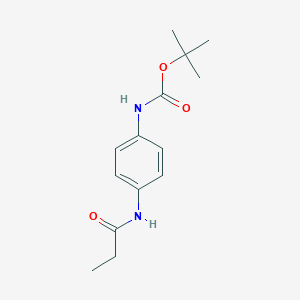![molecular formula C16H16ClN3O2 B267357 N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide](/img/structure/B267357.png)
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, commonly known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. MLN4924 is a selective inhibitor of NEDD8-activating enzyme (NAE), which is a crucial component of the ubiquitin-proteasome pathway (UPP).
Wirkmechanismus
MLN4924 is a selective inhibitor of N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, which is responsible for the activation of NEDD8, a small ubiquitin-like protein. NEDD8 conjugation to target proteins is an important step in the regulation of the UPP, which is responsible for the degradation of intracellular proteins. MLN4924 inhibits the N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide-mediated activation of NEDD8, leading to the accumulation of NEDD8-conjugated proteins and the disruption of UPP function. This disruption ultimately leads to the inhibition of cell proliferation and induction of cell death in cancer cells.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. MLN4924 also inhibits the DNA damage response pathway, which is important for the repair of DNA damage induced by chemotherapy and radiation therapy. In addition, MLN4924 has been shown to induce cell cycle arrest in cancer cells, which can sensitize them to chemotherapy and radiation therapy. MLN4924 has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MLN4924 is its specificity for N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide, which reduces the risk of off-target effects. MLN4924 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of MLN4924 is its instability in aqueous solutions, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
There are several potential future directions for the development of MLN4924 as a therapeutic agent for cancer. One direction is the identification of biomarkers that can predict the response of cancer cells to MLN4924. Another direction is the development of combination therapies that can enhance the efficacy of MLN4924. Finally, the development of MLN4924 analogs with improved stability and pharmacokinetic properties may further enhance its potential as a therapeutic agent for cancer.
Conclusion:
In conclusion, MLN4924 is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer. Its specificity for N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide and its ability to sensitize cancer cells to chemotherapy and radiation therapy make it an attractive candidate for further development. However, further research is needed to fully understand its mechanism of action and identify its limitations and potential side effects.
Synthesemethoden
The synthesis of MLN4924 involves the condensation of 3-chloroaniline with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then coupled with N-(3-bromophenyl)propanamide to yield MLN4924. The synthesis of MLN4924 has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
MLN4924 has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and leukemia. In these studies, MLN4924 has been shown to inhibit the growth of cancer cells and induce cell death. MLN4924 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. These findings suggest that MLN4924 may have potential as a therapeutic agent for the treatment of cancer.
Eigenschaften
Produktname |
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)propanamide |
|---|---|
Molekularformel |
C16H16ClN3O2 |
Molekulargewicht |
317.77 g/mol |
IUPAC-Name |
N-[3-[(3-chlorophenyl)carbamoylamino]phenyl]propanamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-2-15(21)18-13-7-4-8-14(10-13)20-16(22)19-12-6-3-5-11(17)9-12/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22) |
InChI-Schlüssel |
DQAAPZQOHONNRX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267274.png)
![3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267278.png)

![N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267280.png)
![N-{3-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267282.png)
![N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B267290.png)
![2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267291.png)
![2-(2,4-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267292.png)
![N-[3-(isobutyrylamino)phenyl]-2-(2-methoxyethoxy)benzamide](/img/structure/B267293.png)
![4-(2-ethoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267294.png)
![2-isobutoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267295.png)
![N-{4-[(methylanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B267296.png)
![2-iodo-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267297.png)
![2-(2,6-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B267300.png)